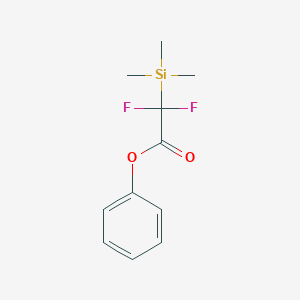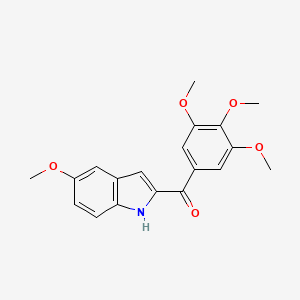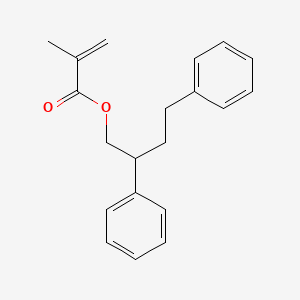
5,5'-(Ethyne-1,2-diyl)dipyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(5-pyrimidinyl)ethyne is a compound that features two pyrimidine rings connected by an ethyne (acetylene) linkage. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The ethyne linkage introduces a degree of rigidity and planarity to the molecule, which can influence its chemical reactivity and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(5-pyrimidinyl)ethyne typically involves coupling reactions that form the ethyne linkage between two pyrimidine rings. One common method is the Sonogashira coupling reaction, which involves the reaction of a halogenated pyrimidine with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for Bis(5-pyrimidinyl)ethyne are not well-documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Bis(5-pyrimidinyl)ethyne can undergo various types of chemical reactions, including:
Oxidation: The ethyne linkage can be oxidized under strong conditions, potentially leading to the formation of diketones.
Reduction: The ethyne linkage can be reduced to form a single bond, converting the ethyne to an ethane linkage.
Substitution: The pyrimidine rings can undergo electrophilic substitution reactions, such as nitration or halogenation, due to the presence of nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of Bis(5-pyrimidinyl)ethane.
Substitution: Formation of halogenated pyrimidine derivatives.
科学的研究の応用
Bis(5-pyrimidinyl)ethyne has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
作用機序
The mechanism of action of Bis(5-pyrimidinyl)ethyne in biological systems involves its interaction with molecular targets such as enzymes and receptors. The ethyne linkage and pyrimidine rings can facilitate binding to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
Bis(4-pyrimidinyl)ethyne: Similar structure but with pyrimidine rings at the 4-position.
Bis(5-pyridyl)ethyne: Similar structure but with pyridine rings instead of pyrimidine.
Bis(5-pyrimidinyl)methane: Similar structure but with a methane linkage instead of ethyne.
Uniqueness
Bis(5-pyrimidinyl)ethyne is unique due to the combination of the ethyne linkage and the pyrimidine rings, which confer specific electronic and steric properties. This uniqueness can influence its reactivity and interactions, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
424838-43-7 |
|---|---|
分子式 |
C10H6N4 |
分子量 |
182.18 g/mol |
IUPAC名 |
5-(2-pyrimidin-5-ylethynyl)pyrimidine |
InChI |
InChI=1S/C10H6N4/c1(9-3-11-7-12-4-9)2-10-5-13-8-14-6-10/h3-8H |
InChIキー |
ITQRRYPPEVHFTI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC=N1)C#CC2=CN=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pent-4-enoate](/img/structure/B14253250.png)
![1-{2-[3-(Prop-1-en-2-yl)phenyl]propyl}pyrrolidine](/img/structure/B14253251.png)
![2-hydroxy-N-[2-methyl-1-(2-methylanilino)-1-oxopropan-2-yl]benzamide](/img/structure/B14253253.png)

![{2-[(Hydroxyacetyl)oxy]phenoxy}acetic acid](/img/structure/B14253260.png)

![4-[2-(2,4-Dinitrophenyl)hydrazinylidene]butanamide](/img/structure/B14253263.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, phenylmethyl ester](/img/structure/B14253271.png)

![Benzaldehyde, 2-amino-4-[2-(1-piperidinyl)ethoxy]-](/img/structure/B14253286.png)



